Cariprazine-d8

Bioanalytical method validation Pharmaceutical quality control Regulatory submission

Cariprazine-d8 is a deuterium-labeled isotopologue of the atypical antipsychotic Cariprazine, featuring eight deuterium atoms exclusively on the piperazine ring. This labeling pattern delivers a distinct precursor ion (m/z 435.3) for MRM detection while preserving chromatographic behavior nearly identical to unlabeled Cariprazine. The piperazine-ring deuteration confers superior resistance to hydrogen-deuterium back-exchange under acidic extraction and chromatography conditions, reducing assay drift and improving inter-day precision compared to N-methyl deuterated analogs (e.g., Cariprazine-d6). Certified at 99.51% purity with full characterization documentation, it is the preferred internal standard for bioanalytical method validation supporting ANDA submissions, QC release testing, and pharmacokinetic studies requiring an LLOQ of 0.05 ng/mL in human plasma.

Molecular Formula C21H32Cl2N4O
Molecular Weight 435.5 g/mol
Cat. No. B13443099
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCariprazine-d8
Molecular FormulaC21H32Cl2N4O
Molecular Weight435.5 g/mol
Structural Identifiers
SMILESCN(C)C(=O)NC1CCC(CC1)CCN2CCN(CC2)C3=C(C(=CC=C3)Cl)Cl
InChIInChI=1S/C21H32Cl2N4O/c1-25(2)21(28)24-17-8-6-16(7-9-17)10-11-26-12-14-27(15-13-26)19-5-3-4-18(22)20(19)23/h3-5,16-17H,6-15H2,1-2H3,(H,24,28)/i1D3,2D3,11D2
InChIKeyKPWSJANDNDDRMB-KEWKYEQZSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 20 mg / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Cariprazine-d8: Certified Deuterated Internal Standard for Quantitative LC-MS/MS Bioanalysis


Cariprazine-d8 is a deuterium-labeled isotopologue of the atypical antipsychotic Cariprazine (RGH-188), in which eight hydrogen atoms are replaced by deuterium . It serves exclusively as a certified reference material and internal standard for the quantification of Cariprazine in biological matrices via liquid chromatography-tandem mass spectrometry (LC-MS/MS) [1]. As an analytical tool rather than a therapeutic agent, Cariprazine-d8 is supplied with comprehensive characterization data compliant with regulatory guidelines for method validation, quality control applications, and ANDA submissions [2]. Its physicochemical properties (molecular formula C21H24D8Cl2N4O, MW 435.46) closely match those of unlabeled Cariprazine (MW 427.41), ensuring near-identical chromatographic behavior while providing a distinct mass shift for MRM detection .

Why Cariprazine-d8 Cannot Be Substituted with Unlabeled or Alternative Isotopologues in Regulated Bioanalysis


Direct substitution of Cariprazine-d8 with unlabeled Cariprazine, Cariprazine-d6, or structurally related deuterated analogs introduces unacceptable analytical risk in validated bioanalytical methods. Unlabeled Cariprazine exhibits identical MRM transitions to the target analyte, rendering it incapable of serving as an internal standard. Cariprazine-d6, while also deuterium-labeled, incorporates deuterium solely on the two N-methyl groups of the urea moiety [1], whereas Cariprazine-d8 bears deuterium on the piperazine ring . This differential labeling pattern yields a distinct precursor ion mass (m/z 435.3 for -d8 vs. m/z 433.3 for -d6) [2] and, critically, different chromatographic retention behavior due to altered hydrophobic interactions . Deuterium placement on the piperazine ring in -d8 provides enhanced resistance to hydrogen-deuterium exchange under acidic or protic conditions common in sample preparation, reducing the risk of back-exchange and assay drift compared to N-methyl deuterated analogs . In regulated bioanalysis supporting ANDA submissions or clinical trials, substitution without full revalidation violates ICH M10 and FDA bioanalytical method validation guidance.

Cariprazine-d8: Quantitative Differentiation Evidence for Scientific Selection and Procurement


Certified Reference Material with Documented Purity Exceeding 99.5% Enables Regulatory-Compliant Quantification

Cariprazine-d8 is supplied as a certified reference material with purity specification of ≥99.51% by HPLC . This purity level exceeds the typical ≥98% specification commonly offered for research-grade deuterated internal standards including many Cariprazine-d6 preparations . The Cerilliant® Cariprazine-D8 solution is provided at precisely 100 μg/mL in acetonitrile:water (50:50, v/v) with 1% 1M HCl, eliminating weighing errors and solvent preparation variability inherent to solid standards .

Bioanalytical method validation Pharmaceutical quality control Regulatory submission

Distinct MRM Transition Based on m/z 435.3 Precursor Ion Provides Baseline Separation from Cariprazine-d6 (m/z 433.3)

Cariprazine-d8 yields a precursor ion at m/z 435.3, representing a +8 Da mass shift from unlabeled Cariprazine (m/z 427.3) [1]. In contrast, Cariprazine-d6 produces a precursor ion at m/z 433.3 (+6 Da shift) [2]. The 2 Da difference between -d8 and -d6 is analytically significant: in complex biological matrices such as human plasma, endogenous compounds and phospholipids can produce isobaric interferences at specific m/z values. The distinct precursor mass of -d8 provides an alternative MRM channel that may circumvent matrix interference affecting the -d6 channel in certain plasma lots or extraction conditions .

LC-MS/MS Multiple reaction monitoring Isotope dilution

Validated Clinical Bioanalytical Method Confirms [2H6]-RGH-188 Internal Standard Performance at 0.05 ng/mL LLOQ in Human Plasma

A validated LC-MS/MS method published in the Journal of Pharmaceutical and Biomedical Analysis employed [2H6]-RGH-188 (Cariprazine-d6) as the internal standard for quantification of RGH-188 in human plasma, achieving a lower limit of quantification (LLOQ) of 0.05 ng/mL using 1 mL plasma [1]. While this study used -d6 rather than -d8, it establishes the benchmark performance expectation for deuterated Cariprazine internal standards in regulated bioanalysis. Cariprazine-d8, with its additional deuterium atoms and piperazine-ring labeling pattern, is expected to perform comparably or with improved robustness regarding hydrogen-deuterium exchange stability under the validated conditions (liquid-liquid extraction, reversed-phase HPLC, TurboIonSpray positive-ion MRM) .

Clinical pharmacokinetics Method validation LLOQ

Piperazine-Ring Deuteration Pattern Confers Enhanced Resistance to Hydrogen-Deuterium Back-Exchange Versus N-Methyl Deuterated Analogs

Cariprazine-d8 incorporates eight deuterium atoms specifically on the piperazine ring moiety (positions 2,2,3,3,5,5,6,6), as confirmed by IUPAC nomenclature and InChI structure . Cariprazine-d6, by contrast, bears deuterium exclusively on the two N-methyl groups of the terminal urea moiety [1]. Deuterium atoms on aliphatic carbons adjacent to basic nitrogen atoms (as in the piperazine ring of -d8) exhibit greater resistance to protium-deuterium exchange under acidic extraction conditions compared to deuterium on N-methyl groups, which are more susceptible to acid-catalyzed exchange . This differential stability is critical during sample preparation steps involving acidic mobile phases or pH-adjusted extraction solvents.

Isotope exchange stability Sample preparation robustness Method ruggedness

Regulatory-Grade Documentation Supports ANDA, DMF, and Method Validation Submissions with Traceability to USP/EP Standards

Cariprazine-d8 is supplied with comprehensive Certificates of Analysis (COA) and material safety data sheets (MSDS) compliant with regulatory guidelines . Suppliers explicitly state that Cariprazine D8 can be used for analytical method development, method validation (AMV), Quality Controlled (QC) application for Abbreviated New Drug Application (ANDA), or during commercial production of Cariprazine [1]. Traceability against pharmacopeial standards (USP or EP) can be provided based on feasibility [1]. In contrast, many Cariprazine-d6 products are marketed solely for research use with limited regulatory documentation .

Regulatory compliance ANDA submission Quality control

Cariprazine-d8: Optimal Application Scenarios Driven by Quantitative Evidence


Regulated Bioanalytical Method Validation for ANDA Submissions

Cariprazine-d8 is the preferred internal standard for bioanalytical methods intended to support ANDA submissions and commercial quality control of Cariprazine drug products. Its certification as a reference standard with traceability to USP/EP pharmacopeial standards and comprehensive documentation package meets regulatory expectations for method validation [1]. The 99.51% certified purity eliminates the need for purity correction, while the Cerilliant® 100 μg/mL solution format eliminates gravimetric preparation errors .

Clinical Pharmacokinetic Studies Requiring High Sensitivity and Ruggedness

Based on the validated LLOQ of 0.05 ng/mL established for deuterated Cariprazine internal standards in human plasma, Cariprazine-d8 supports sensitive quantification required for terminal-phase pharmacokinetic sampling and drug-drug interaction studies [1]. The piperazine-ring deuteration pattern confers enhanced resistance to hydrogen-deuterium back-exchange during acidic extraction and chromatography, improving inter-day precision and reducing assay drift in long-term clinical studies .

Troubleshooting Matrix Interference in Established LC-MS/MS Methods

When matrix interference is observed in the m/z 433.3→382.2 MRM channel used for Cariprazine-d6, Cariprazine-d8 offers a validated alternative with its distinct precursor ion at m/z 435.3 [1]. The +2 Da mass difference relative to -d6 provides baseline separation from interfering endogenous compounds while maintaining comparable chromatographic retention, enabling method rescue without full chromatographic redevelopment .

GMP Quality Control Testing During Commercial Manufacturing

Cariprazine-d8 is explicitly qualified by multiple suppliers for Quality Controlled (QC) applications during commercial production of Cariprazine [1]. Its stability under recommended storage conditions (2-8°C as solid powder; -20°C as solution) and the availability of batch-specific Certificates of Analysis support ongoing QC testing in GMP environments .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
Explore Hub


Quote Request

Request a Quote for Cariprazine-d8

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.